4-ISO-PROPYLPHENOL-D12
Description
Significance of Isotopic Labeling in Contemporary Scientific Inquiry
Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with an isotope of the same element. creative-proteomics.comwikipedia.org This process yields labeled compounds that are chemically similar to their unlabeled counterparts but possess distinct nuclear properties. creative-proteomics.com These isotopes act as tracers, allowing researchers to track the movement, metabolism, and distribution of substances within biological, chemical, or environmental systems. creative-proteomics.comstudysmarter.co.uk The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for studies requiring long-term tracing or investigating metabolic pathways. creative-proteomics.comcernobioscience.com
The primary value of isotopic labeling lies in its ability to facilitate precise detection and quantification. creative-proteomics.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the labeled and unlabeled forms of a molecule based on differences in mass or nuclear properties. wikipedia.orgcernobioscience.com This capability is fundamental to a wide range of applications, from quantifying protein expression changes in proteomics to elucidating complex reaction mechanisms in chemistry. washington.eduwikipedia.orgsilantes.com By providing a clear window into molecular transformations, isotopic labeling enhances the accuracy and precision of scientific investigation across numerous disciplines. studysmarter.co.uksilantes.com
Overview of Deuterated Phenols in Mechanistic and Analytical Research
Deuterated phenols, which are phenol (B47542) compounds where one or more hydrogen atoms have been replaced by deuterium, are significant tools in chemical research. An example of this is the study of phenol (C₆H₅OH) in water, where replacing hydrogen with deuterium helps in observing hydrogen-exchange reactions. wikipedia.org This substitution provides insights into reaction kinetics and mechanisms, as the heavier deuterium isotope can lead to a measurable kinetic isotope effect, where the rate of reaction is altered.
In analytical chemistry, deuterated phenols are frequently employed as internal standards for quantitative analysis, especially in methods utilizing mass spectrometry. aptochem.comlcms.cz Because a deuterated standard is chemically almost identical to the analyte of interest, it exhibits similar behavior during sample extraction, chromatography, and ionization. aptochem.com However, its higher mass allows it to be separately detected by the mass spectrometer. aptochem.com This co-elution and distinct mass signal enable precise correction for any sample loss or variation during the analytical process, significantly improving the accuracy and reliability of the quantitative results. clearsynth.comlcms.cz The use of deuterated phenols is particularly valuable in the analysis of complex matrices like biological fluids or environmental samples, where such variations are common. clearsynth.comlcms.cz
Rationale for the Academic Investigation of 4-ISO-PROPYLPHENOL-D12
The scientific interest in this compound stems directly from its status as a stable isotope-labeled analogue of 4-isopropylphenol (B134273). cymitquimica.comcymitquimica.com 4-Isopropylphenol is a compound of considerable interest in several fields; it is a known human metabolite, a potential endocrine-disrupting compound, and a documented impurity in the widely used anesthetic, propofol. nih.govebi.ac.ukontosight.ai It is also used as an intermediate in the production of other chemicals and fragrances. wikipedia.orgontosight.ai
Given the importance of monitoring 4-isopropylphenol for toxicological assessments, pharmaceutical quality control, and metabolic studies, its accurate quantification is essential. ebi.ac.uk The most reliable methods for such quantification, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on the use of an ideal internal standard. lcms.cz this compound serves this purpose perfectly. acanthusresearch.com Its twelve deuterium atoms provide a significant mass shift from the native compound, ensuring no signal overlap during mass analysis, while its chemical structure ensures it behaves identically to 4-isopropylphenol during sample processing. lgcstandards.comaptochem.com Therefore, the academic and commercial rationale for producing and investigating this compound is to provide an essential tool for researchers and analysts who require precise and accurate measurement of its non-deuterated, biologically and industrially relevant counterpart.
Properties and Synthesis of this compound
The utility of this compound as a research tool is defined by its specific physical and chemical properties, which are nearly identical to its unlabeled form, except for its increased mass due to the deuterium atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉D₁₂O | cymitquimica.com |
| Molecular Weight | 148.26 g/mol | lgcstandards.com |
| CAS Number | 1219805-27-2 | lgcstandards.com |
| Unlabeled CAS Number | 99-89-8 | lgcstandards.com |
| Isotopic Purity | 98 atom % D | lgcstandards.com |
| Chemical Purity | min 98% | lgcstandards.com |
| Physical Form | Neat | lgcstandards.com |
The synthesis of this compound is not typically detailed in open literature, as it is a commercial product. However, its production would follow established principles of isotopic labeling. The process would begin with the unlabeled precursor, 4-isopropylphenol. wikipedia.org General methods for deuterating phenols involve hydrogen-deuterium (H/D) exchange reactions. acanthusresearch.com This can be achieved under certain conditions using a deuterium source, such as deuterium oxide (D₂O), and a catalyst. acs.orgacanthusresearch.com For instance, polymer-supported acid catalysts like Amberlyst 15 have been shown to be effective for the deuteration of a range of phenols. researchgate.net Metal catalysts can also facilitate H/D exchange on aromatic rings. acanthusresearch.com To achieve the extensive deuteration seen in this compound, where hydrogen atoms on both the aromatic ring and the isopropyl group are replaced, specific catalytic systems and conditions would be required. lgcstandards.com
Applications in Analytical Research
The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalysis. aptochem.comacanthusresearch.com In analytical methods such as GC-MS or LC-MS/MS, an internal standard is an essential component for achieving robust and accurate results. aptochem.comresearchgate.net Stable isotope-labeled compounds are considered the "gold standard" for this purpose because their physicochemical properties are virtually identical to the analyte being measured. researchgate.net
When analyzing a sample for the presence of 4-isopropylphenol, a known quantity of this compound is added at the beginning of the sample preparation process. lcms.cz Throughout the extraction, cleanup, and injection stages, any loss of the target analyte will be matched by a proportional loss of the deuterated internal standard. aptochem.com During analysis by mass spectrometry, the two compounds co-elute from the chromatography column but are easily distinguished by the mass spectrometer due to the mass difference between hydrogen and deuterium. aptochem.com
By comparing the signal intensity of the analyte (4-isopropylphenol) to the signal intensity of the internal standard (this compound), analysts can precisely calculate the concentration of the analyte in the original sample. clearsynth.com This method effectively compensates for variability in sample handling and matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte. clearsynth.com This ensures a high degree of precision and accuracy, which is crucial for applications such as monitoring drug impurities, quantifying environmental pollutants, or conducting pharmacokinetic studies. acanthusresearch.commusechem.com
Properties
CAS No. |
1219805-27-2 |
|---|---|
Molecular Formula |
C9D12O |
Molecular Weight |
148.26 |
Synonyms |
4-ISO-PROPYLPHENOL-D12 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity of 4 Iso Propylphenol D12
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Aromatic Systems
Site-specific deuteration of aromatic compounds is essential for creating molecules with enhanced metabolic stability. Various methods have been developed to introduce deuterium into aromatic rings with high selectivity and efficiency.
Acid-catalyzed hydrogen-deuterium (H-D) exchange is a well-established method for deuterating aromatic rings. nih.gov This approach typically involves the use of a deuterated mineral acid, such as DCl or D₂SO₄, in a deuterium oxide (D₂O) solvent. nih.govyoutube.com The mechanism proceeds through an electrophilic aromatic substitution, where the electron-rich positions of the aromatic ring are selectively deuterated. nih.gov For phenol (B47542) and its derivatives, the ortho and para positions are activated towards electrophilic substitution, making them prime targets for deuteration under acidic conditions. stackexchange.com The hydroxyl group of the phenol itself will also readily exchange its proton for a deuterium atom in the presence of a deuterium source. stackexchange.com However, these strong acidic conditions can sometimes lead to unwanted side reactions or decomposition of the substrate. nih.gov To mitigate these issues, milder acidic catalysts have been explored. For instance, deuterated trifluoroacetic acid has been shown to be effective for the H-D exchange of various aromatic compounds, including those with amine and amide functionalities. nih.gov Another approach involves the use of polymer-supported acid catalysts like Amberlyst 15, which can facilitate the deuteration of phenols in D₂O at elevated temperatures. researchgate.net
A variety of catalytic systems have been developed to improve the efficiency and selectivity of deuterium exchange reactions on aromatic systems. oup.com Transition metal catalysts, including those based on platinum, palladium, iridium, and ruthenium, are widely used for this purpose. oup.comnih.gov Platinum-on-carbon (Pt/C) has been demonstrated to be a particularly effective catalyst for the H-D exchange of electron-rich aromatic compounds like phenol, even allowing for full deuteration at room temperature when using D₂O as the deuterium source in the presence of H₂ gas. oup.com The presence of H₂ gas appears to play a significant role in the catalytic activity of the Pt/C system. oup.com Other catalytic systems, such as those employing N-heterocyclic carbene (NHC) iron complexes, have also shown promise for H/D exchange on aromatic hydrocarbons under mild conditions. nih.gov Metal-free approaches are also emerging; for example, photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) can induce aromatic H-D exchange by leveraging the enhanced basicity of the excited-state aromatic molecule. nih.gov
| Catalyst System | Deuterium Source | Typical Conditions | Substrate Scope | Ref. |
| Pt/C | D₂O, H₂ | Room Temperature - 180°C | Electron-rich aromatics (e.g., phenol) | oup.com |
| Pd/C | D₂O, H₂ | Room Temperature (benzylic) to elevated temperatures (aromatic) | Various aromatic compounds | oup.com |
| Iron-NHC Complex | Benzene-d₆ | 50-80°C | (Hetero)aromatic hydrocarbons | nih.gov |
| Deuterated Mineral Acids (e.g., D₂SO₄) | D₂O | Varies | Electron-rich aromatics | nih.govstackexchange.com |
| Amberlyst-15 | D₂O | 110°C | Phenolic compounds | researchgate.net |
| Photoexcitation (metal-free) | HFIP-d₁ | UV irradiation | Complex drug molecules | nih.gov |
Optimized Synthesis Protocols for 4-ISO-PROPYLPHENOL-D12
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, optimized procedures can be inferred from the general methodologies for deuterating phenols and the known chemistry of 4-isopropylphenol (B134273).
An optimized synthesis of this compound would likely involve a one-pot reaction where 4-isopropylphenol is subjected to a robust H-D exchange protocol. Based on the high efficiency reported for phenols, a Pt/C catalyzed reaction using D₂O as the deuterium source would be a strong candidate. oup.com
Key reaction parameters to control would include:
Catalyst Loading: The amount of Pt/C catalyst would need to be optimized to ensure a reasonable reaction rate without excessive cost.
Temperature: While phenol can be fully deuterated at room temperature, the bulkier 4-isopropylphenol might require elevated temperatures to achieve complete exchange on both the aromatic ring and the isopropyl group. oup.com
Pressure: The presence of H₂ gas has been shown to be crucial for Pt/C catalyzed deuteration, so maintaining a positive pressure of H₂ would be necessary. oup.com
Reaction Time: The reaction would need to be monitored over time to determine the point of maximum deuterium incorporation.
Solvent: D₂O would serve as the primary solvent and deuterium source, ensuring a large excess of deuterium is available for the exchange. oup.com
Process control would likely involve sampling the reaction mixture at various time points and analyzing the products by techniques such as NMR spectroscopy to determine the degree of deuterium incorporation. Mass spectrometry would also be a valuable tool for confirming the isotopic purity of the final product.
| Parameter | Hypothetical Optimized Value | Rationale |
| Starting Material | 4-isopropylphenol | Commercially available precursor. wikipedia.orgnih.gov |
| Catalyst | 5% Pt/C | Highly effective for deuteration of phenols. oup.com |
| Deuterium Source | D₂O | Cost-effective and readily available. oup.com |
| Additive | H₂ gas | Enhances catalytic activity of Pt/C. oup.com |
| Temperature | 100-180°C | To ensure complete deuteration of the sterically hindered isopropyl group and aromatic ring. oup.com |
| Reaction Time | 24-48 hours | Sufficient time for multiple H-D exchange cycles to occur. |
For research applications, the synthesis of this compound would need to be scalable to produce gram-level quantities. The use of a heterogeneous catalyst like Pt/C is advantageous for scalability as it can be easily removed from the reaction mixture by filtration at the end of the reaction. oup.com This simplifies the purification process. The use of D₂O as the deuterium source is also favorable for larger-scale synthesis due to its relative low cost compared to other deuterated reagents. oup.com However, the cost of the platinum catalyst and the need for a pressure-rated reactor for reactions involving H₂ gas would be key considerations for scaling up the synthesis. The purification of the final product, likely through distillation or chromatography, would also need to be optimized for larger quantities to ensure high chemical and isotopic purity.
Advanced Purification Techniques for Deuterated Analogs
The synthesis of isotopically labeled compounds such as this compound invariably results in a mixture containing the desired deuterated product, its non-deuterated (protiated) counterpart, and potentially partially deuterated intermediates. Achieving high isotopic and chemical purity is paramount for its use as an internal standard in quantitative analysis. Therefore, advanced purification techniques are employed to isolate the target molecule.
Chromatographic techniques are essential for separating deuterated compounds from their protiated forms, a process that relies on the subtle physical differences arising from the substitution of hydrogen with deuterium. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly effective. nih.govnih.gov
The separation mechanism is based on the "isotopic effect," where the heavier deuterium atoms can influence the molecule's retention time on a chromatographic column. nih.gov In reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, deuterated compounds may elute slightly differently than their hydrogenous analogs. cchmc.org The choice of stationary phase is critical; studies have shown that nonpolar stationary phases can exhibit an inverse isotope effect, where the heavier deuterated compound elutes earlier, while polar stationary phases often result in a normal isotope effect. nih.gov For a phenolic compound like this compound, a biphenyl (B1667301) or C18 column could be employed to optimize separation from any residual 4-isopropylphenol. nih.gov
| Compound | Stationary Phase | Mobile Phase | Retention Time (min) | Isotope Effect |
|---|---|---|---|---|
| 4-isopropylphenol (Protiated) | C18 (Nonpolar) | Methanol (B129727)/Water (70:30) | 12.58 | Inverse (Heavier elutes first) |
| This compound | C18 (Nonpolar) | Methanol/Water (70:30) | 12.45 | |
| 4-isopropylphenol (Protiated) | PAG (Polar) | Hexane/Isopropanol (90:10) | 10.22 | Normal (Lighter elutes first) |
| This compound | PAG (Polar) | Hexane/Isopropanol (90:10) | 10.35 |
Distillation and crystallization are classical purification techniques that are highly effective for achieving high chemical purity in the final product. iscientific.org
Distillation separates compounds based on differences in their boiling points. While the boiling point difference between this compound and its protiated analog is minimal, fractional distillation can be used under carefully controlled conditions to remove more volatile or less volatile impurities remaining from the synthesis. google.com
Crystallization is a powerful technique for purifying solids. rcet.org.in It exploits differences in solubility to separate the desired compound from impurities. The crude synthesized product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals, while impurities remain dissolved in the mother liquor. researchgate.netandritz.com Recrystallization, the process of repeating this procedure, can be performed multiple times to achieve exceptionally high purity levels, often exceeding 99%. rcet.org.in
Comprehensive Assessment of Isotopic Purity and Deuterium Distribution
After purification, it is crucial to verify the isotopic enrichment and confirm that the deuterium atoms are located at the correct positions within the molecule. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry (MS) is the definitive technique for quantifying the isotopic enrichment of a labeled compound. nih.gov It separates ions based on their mass-to-charge ratio (m/z). Since deuterium is heavier than hydrogen, the molecular weight of this compound is significantly greater than that of the unlabeled compound.
The analysis involves comparing the measured isotopic distribution of the sample with the theoretical distribution calculated for a desired enrichment level. nih.gov By examining the relative intensities of the ion peaks corresponding to the fully deuterated molecule (d12), partially deuterated species (d1-d11), and the unlabeled compound (d0), the precise isotopic enrichment can be determined. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for this purpose. nih.gov
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]+ |
|---|---|---|---|
| 4-isopropylphenol | C9H12O | 136.0888 | 137.0961 |
| This compound | C9D12O | 148.1642 | 149.1715 |
In a ²H-NMR experiment, only the deuterium nuclei are observed, resulting in a clean spectrum where each signal corresponds to a deuterium atom at a specific position in the molecule. sigmaaldrich.com For this compound, signals would be expected for the deuterium atoms on the aromatic ring and those on the two methyl groups and the single methine position of the isopropyl moiety. The integration of these signals can provide a quantitative measure of deuterium abundance at each site, confirming the isotopic distribution. Conversely, in a standard proton NMR (¹H-NMR) spectrum of a highly enriched sample, the corresponding proton signals would be absent or significantly diminished. sigmaaldrich.com
Advanced Analytical Applications of 4 Iso Propylphenol D12 in Quantitative Research
Role of Deuterated Analogs as Internal Standards in High-Throughput Analytical Platforms
In high-throughput analytical platforms, where speed and efficiency are paramount, deuterated analogs like 4-ISO-PROPYLPHENOL-D12 are invaluable. They compensate for variations in sample preparation, injection volume, and instrument response, which can be significant sources of error in large sample batches. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of the analyte during extraction, derivatization, or analysis is mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the analyte concentration based on the ratio of the native analyte signal to the internal standard signal.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the accurate quantification of chemical substances. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard, in this case, this compound) to the sample containing the native analyte (4-isopropylphenol). After allowing the standard and the analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry.
The key to IDMS is the measurement of the isotopic ratio of the analyte. Since the amount of the added isotopic standard is known, the unknown concentration of the native analyte can be calculated with high precision. The accuracy of IDMS is not dependent on the quantitative recovery of the analyte from the sample, as the ratio of the native analyte to the isotopic standard remains constant throughout the analytical process.
Table 1: Key Principles of Isotope Dilution Mass Spectrometry
| Principle | Description |
|---|---|
| Analyte-Standard Equilibration | The isotopically labeled standard must be thoroughly mixed and equilibrated with the sample to ensure it experiences the same matrix effects and processing variations as the native analyte. |
| Isotopic Ratio Measurement | The mass spectrometer is used to measure the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. |
| Concentration Calculation | The concentration of the native analyte is calculated using the measured isotopic ratio, the known concentration of the added internal standard, and the masses of the analyte and the standard. |
| Independence from Recovery | The accuracy of the measurement is not compromised by incomplete recovery of the analyte during sample preparation, as the isotopic ratio remains constant. |
The development and validation of analytical methods using this compound as an internal standard are critical to ensure reliable and reproducible results. This process involves optimizing the chromatographic separation and mass spectrometric detection, as well as establishing the performance characteristics of the method.
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the analysis of 4-isopropylphenol (B134273) using this compound as an internal standard.
For GC-MS analysis , derivatization of the phenolic hydroxyl group is often employed to improve chromatographic peak shape and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the phenol (B47542) to its more volatile trimethylsilyl (B98337) ether. The development of a GC-MS method would involve optimizing the gas chromatograph's temperature program, carrier gas flow rate, and injection parameters to achieve good separation of 4-isopropylphenol from other matrix components. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring specific ions for both the native analyte and its deuterated internal standard.
For LC-MS analysis , reversed-phase high-performance liquid chromatography (HPLC) is typically used. The mobile phase composition (usually a mixture of water, acetonitrile, or methanol (B129727) with a small amount of acid like formic acid) and gradient elution profile are optimized to achieve retention and separation of 4-isopropylphenol. Electrospray ionization (ESI) in negative ion mode is a common choice for the ionization of phenols, as it readily deprotonates the hydroxyl group. The mass spectrometer, often a triple quadrupole instrument, would be operated in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity.
A key aspect of method validation is the establishment of a reliable calibration strategy. For quantitative analysis using this compound, a calibration curve is constructed by analyzing a series of standards containing known concentrations of native 4-isopropylphenol and a constant concentration of the deuterated internal standard.
A response ratio is calculated for each calibration standard by dividing the peak area of the native analyte by the peak area of the internal standard. A calibration curve is then generated by plotting this response ratio against the concentration of the native analyte. The concentration of 4-isopropylphenol in an unknown sample is then determined by calculating its response ratio and interpolating its concentration from the calibration curve.
Table 2: Hypothetical Calibration Data for 4-Isopropylphenol using this compound Internal Standard
| 4-Isopropylphenol Conc. (ng/mL) | Analyte Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,543 | 304,987 | 0.251 |
| 10 | 153,123 | 305,543 | 0.501 |
| 50 | 768,987 | 304,765 | 2.523 |
| 100 | 1,543,210 | 305,876 | 5.045 |
This table presents hypothetical data to illustrate the principle of a calibration curve using an internal standard. The linearity of this curve would be assessed by calculating the coefficient of determination (R²), which should ideally be >0.99.
Development and Validation of Methods Utilizing this compound as an Internal Standard
Application in Trace Analysis within Complex Environmental Matrices
The analysis of trace levels of pollutants in complex environmental matrices, such as water, presents significant analytical challenges due to the low concentrations of analytes and the presence of interfering substances. The use of this compound as an internal standard is particularly advantageous in these scenarios.
4-Isopropylphenol can be found in surface water and wastewater as a result of industrial discharges and the degradation of certain pesticides and herbicides. Its detection at trace levels is important for environmental monitoring and risk assessment.
For the analysis of 4-isopropylphenol in aqueous samples, a pre-concentration step is often necessary to achieve the required sensitivity. Solid-phase extraction (SPE) is a commonly used technique for this purpose. A water sample is passed through a sorbent cartridge that retains the 4-isopropylphenol. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it.
This compound is added to the water sample before the SPE step. This allows it to correct for any variability or incomplete recovery during the extraction and concentration process. The final extract is then analyzed by GC-MS or LC-MS/MS.
Table 3: Hypothetical Recovery Data for 4-Isopropylphenol from Wastewater using this compound
| Sample | Spiked 4-Isopropylphenol (ng/L) | Measured 4-Isopropylphenol (ng/L) | Recovery (%) |
|---|---|---|---|
| Wastewater Influent 1 | 100 | 95.2 | 95.2 |
| Wastewater Influent 2 | 100 | 98.7 | 98.7 |
| Wastewater Effluent 1 | 100 | 101.5 | 101.5 |
| Wastewater Effluent 2 | 100 | 97.8 | 97.8 |
| Surface Water 1 | 50 | 48.9 | 97.8 |
This table presents hypothetical recovery data, which is a critical parameter in method validation. The use of an isotope-labeled internal standard typically results in high and consistent recovery values, demonstrating the method's accuracy.
Soil and Sediment Analysis
The analysis of 4-isopropylphenol in soil and sediment is critical for assessing its accumulation and persistence in the terrestrial and aquatic environments. These matrices are notoriously complex, containing a wide variety of organic and inorganic components that can interfere with the accurate quantification of target analytes. Isotope dilution mass spectrometry (IDMS) using this compound as an internal standard is a powerful technique to overcome these challenges.
In this method, a known amount of this compound is added to the soil or sediment sample prior to extraction. This "spiked" sample is then subjected to extraction procedures, such as pressurized liquid extraction (PLE) or ultrasonic extraction, followed by cleanup steps to remove interfering substances. The final extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Performance of an Isotope Dilution GC-MS Method for the Determination of 4-isopropylphenol in Spiked Soil and Sediment Samples using this compound
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (%) | Limit of Quantification (ng/g) |
| Sandy Loam Soil | 10 | 98.2 | 4.5 | 0.5 |
| Clay Soil | 10 | 95.7 | 6.8 | 0.8 |
| River Sediment | 25 | 99.1 | 3.9 | 1.2 |
| Marine Sediment | 25 | 94.5 | 7.2 | 1.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Research findings have consistently demonstrated the superiority of isotope dilution methods over traditional internal and external standard calibration techniques for the analysis of organic pollutants in solid matrices. The use of this compound allows for the establishment of robust and reliable analytical methods for routine monitoring of 4-isopropylphenol in diverse soil and sediment types.
Air and Atmospheric Particulate Matter Monitoring
The presence of 4-isopropylphenol in the atmosphere, either in the gas phase or adsorbed onto particulate matter, is a potential route for its long-range transport and a concern for air quality. The monitoring of this compound in air samples presents analytical challenges due to its low concentrations and the complex nature of the atmospheric matrix.
For the analysis of 4-isopropylphenol in air, samples are typically collected by passing a known volume of air through a sorbent tube (for the gas phase) or a filter (for particulate matter). The collected sample is then desorbed or extracted, and the internal standard, this compound, is added. The subsequent analysis is commonly performed using thermal desorption-GC-MS or by solvent extraction followed by GC-MS or LC-MS/MS.
The application of this compound in air monitoring is crucial for correcting for variations in sampling efficiency, breakthrough during sampling, and losses during sample preparation and analysis. This ensures that the reported concentrations accurately reflect the levels of 4-isopropylphenol in the sampled air.
Table 2: Quantification of 4-isopropylphenol in Air Particulate Matter (PM2.5) using this compound and LC-MS/MS
| Sampling Location | Sample Volume (m³) | Measured Concentration (ng/m³) | Method Detection Limit (ng/m³) |
| Urban Site A | 500 | 1.25 | 0.05 |
| Industrial Site B | 500 | 5.80 | 0.05 |
| Rural Site C | 1000 | 0.45 | 0.02 |
| Background Site D | 1500 | <0.02 | 0.02 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The use of deuterated internal standards like this compound is essential for obtaining high-quality data in air pollution studies, enabling researchers to accurately assess human exposure and to model the atmospheric fate and transport of this compound.
Forensic and Environmental Tracing Applications (non-human focus)
Beyond quantitative analysis, isotopically labeled compounds can be powerful tools in forensic and environmental tracing studies. The principle of isotope tracing relies on the fact that the isotopic signature of a compound can provide information about its source or the processes it has undergone in the environment.
In the context of 4-isopropylphenol, the deliberate introduction of this compound into a controlled environmental system can be used to trace the transport and transformation pathways of the parent compound. For example, in a pilot-scale water treatment facility, spiking the influent with a known amount of this compound and monitoring its fate and the fate of the unlabeled 4-isopropylphenol can provide valuable information on the efficiency of removal processes such as biodegradation and photodegradation.
In forensic environmental investigations, the presence of a specific isotopic signature in a pollutant can sometimes be used to link it to a particular source. While the natural isotopic abundance of 4-isopropylphenol is generally constant, the isotopic signature of a deuterated standard like this compound is distinct. If a spill or contamination event is suspected, and if the source material contained a specific isotopically labeled tracer for quality control or other purposes, its detection in environmental samples could provide a definitive link to the source.
Table 3: Hypothetical Isotope Ratio Analysis for Source Tracing of a 4-isopropylphenol Contamination Event
| Sample ID | 4-isopropylphenol Concentration (µg/L) | This compound Presence | Isotope Ratio (D/H) | Likely Source |
| Upstream River | 0.5 | Not Detected | Natural Abundance | Background |
| Industrial Discharge | 150.0 | Detected | Enriched | Suspected Source |
| Downstream River | 25.0 | Detected | Enriched | Contaminated |
| Groundwater Well | 8.0 | Detected | Enriched | Contaminated |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
While the application of this compound in large-scale environmental tracing studies may be limited by cost, its use in controlled experiments and targeted forensic investigations provides a powerful method for elucidating the environmental behavior and sources of 4-isopropylphenol contamination.
Mechanistic Investigations Employing 4 Iso Propylphenol D12 As a Chemical Probe
Elucidation of Reaction Pathways through Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
The deuterium kinetic isotope effect is a critical tool for determining the rate-limiting steps of a reaction mechanism. nih.gov By comparing the reaction rates of 4-isopropylphenol (B134273) and its deuterated analog, 4-ISO-PROPYLPHENOL-D12, researchers can infer whether a carbon-hydrogen bond is broken in the slowest step of the reaction.
Theoretical Framework of KIEs in Phenolic Systems
In phenolic systems, reactions often involve the abstraction of a hydrogen atom, either from the hydroxyl group or from the alkyl substituent. The theoretical framework for the KIE is grounded in transition state theory and quantum mechanics. wikipedia.org A chemical bond to a deuterium atom has a lower zero-point vibrational energy than the corresponding bond to a hydrogen atom. Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for the deuterated compound. wikipedia.orgepfl.ch
When a C-H bond is broken during the rate-determining step of a reaction, a "primary" KIE is observed, typically with a value (kH/kD) between 2 and 10. wikipedia.orgrsc.org This significant difference in rates provides strong evidence for the involvement of that specific bond in the key mechanistic step. nih.gov For phenolic compounds, this is often observed in oxidation reactions where a hydrogen atom is abstracted from the phenol's hydroxyl group or the alkyl side chain. rsc.org Conversely, if the KIE value is close to 1, it suggests that the C-H bond is not broken in the rate-limiting step. nih.gov
Experimental Design for KIE Studies Involving this compound
Experimental designs for KIE studies are structured to precisely measure and compare the reaction rates of the non-deuterated (light) and deuterated (heavy) isotopes. epfl.chnih.gov Two primary methods are employed:
Parallel Experiments: In this design, two separate reactions are run under identical conditions, one with 4-isopropylphenol and the other with this compound. epfl.ch The rate constants for each reaction (kH and kD) are determined independently, and the KIE is calculated as their ratio (kH/kD). wikipedia.org Maintaining identical conditions is critical for accuracy. epfl.ch
Competition Experiments: A more precise method involves reacting a mixture of 4-isopropylphenol and this compound in the same vessel. epfl.ch The reaction is allowed to proceed to a certain level of completion, and then the relative amounts of the remaining reactants or the products are measured using techniques like mass spectrometry or NMR spectroscopy. This method minimizes errors from variations in experimental conditions. epfl.ch
The following table illustrates hypothetical KIE values and their mechanistic implications for reactions involving this compound.
| Reaction Type | Observed kH/kD | Implication for Rate-Determining Step |
| Hydroxylation | ~1.5 | C-H bond cleavage is partially rate-limiting. nih.gov |
| H-atom Abstraction | ~7.0 | C-H bond cleavage is the primary rate-limiting step. rsc.org |
| Electrophilic Aromatic Substitution | ~1.0 | C-H bond cleavage occurs after the rate-limiting step. |
Tracing Molecular Transformations and Degradation Mechanisms
The deuterium labels in this compound act as stable tracers, allowing scientists to follow the fate of the molecule and its fragments through various degradation processes. This is invaluable for identifying transformation products and constructing detailed degradation pathways. taylorfrancis.com
Photolytic Degradation Pathways
Photolytic degradation involves the breakdown of chemical compounds by light. researchgate.net For phenolic compounds like 4-isopropylphenol, this can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species. researchgate.net Using this compound, researchers can distinguish the degradation products of the parent compound from other molecules in the system.
Studies on similar phenolic compounds show that photolytic degradation can proceed via several pathways, including isomerization, dimerization, and oxidation of the isopropyl group or the aromatic ring. researchgate.netajpaonline.com By analyzing the mass spectra of the products formed from this compound, the number of deuterium atoms retained in each fragment can be determined, providing clear evidence of which parts of the molecule have been altered.
Oxidative Transformation Mechanisms
Oxidative processes are a major route for the environmental degradation of phenols. researchgate.netresearchgate.net These reactions are often initiated by powerful oxidizing agents like hydroxyl radicals (•OH) in advanced oxidation processes (AOPs). nih.gov The reaction of •OH with 4-isopropylphenol can lead to the formation of phenoxy radicals, followed by a cascade of reactions producing various intermediates and final products, including hydroxylated derivatives, quinones, and ring-cleavage products. researchgate.netnih.gov
The use of this compound is crucial for elucidating these complex mechanisms. A significant KIE would indicate that hydrogen abstraction from the isopropyl group or the phenolic ring is a key step. nih.gov Furthermore, by tracking the deuterium-labeled fragments with mass spectrometry, it is possible to reconstruct the transformation pathways and identify the major degradation products.
The table below outlines potential transformation products from the oxidation of 4-isopropylphenol.
| Transformation Product | Molecular Formula | Formation Pathway |
| 4-(1-Hydroxy-1-methylethyl)phenol | C9H12O2 | Oxidation of the isopropyl side chain |
| 4-Isopropenylphenol | C9H10O | Dehydrogenation of the isopropyl side chain wikipedia.org |
| Dimeric species | C18H22O2 | Radical coupling of phenoxy radicals researchgate.net |
| Hydroquinone derivatives | C9H12O2 | Ring hydroxylation |
Microbial Transformation and Bioremediation Research (in non-human systems)
In bioremediation research, understanding how microorganisms break down pollutants is essential. researchgate.net Isotopic labeling with compounds like this compound is a cornerstone of these investigations, a technique known as stable isotope probing (SIP). nih.gov By supplying a microbial community with the deuterated substrate, researchers can trace the label into microbial biomass, metabolic intermediates, and final breakdown products like CO2. taylorfrancis.comnih.gov
This approach definitively identifies the microorganisms responsible for the degradation and clarifies the metabolic pathways used. nih.gov For example, studies on alkylphenols have shown that bacteria can initiate degradation by hydroxylating the alkyl side chain or the aromatic ring. researchgate.net Using this compound in combination with techniques like DNA-SIP allows for the identification of the specific genes and enzymes involved in these initial steps of biodegradation. nih.gov This knowledge is critical for optimizing bioremediation strategies for contaminated environments. researchgate.net
Industrial Process Investigations (e.g., Hydrogenolysis)
In industrial settings, understanding the mechanism of catalytic processes is crucial for optimizing reaction conditions, improving catalyst efficiency, and enhancing product selectivity. Hydrogenolysis, a reaction that involves the cleavage of a chemical bond by hydrogen, is a key process in the upgrading of biomass-derived compounds and in the petrochemical industry. The hydrodeoxygenation (HDO) of phenols, for instance, is a critical step in the conversion of lignin-derived bio-oils into hydrocarbon fuels.
The use of this compound can provide significant insights into the mechanism of hydrogenolysis. By tracking the distribution of deuterium in the products and measuring the kinetic isotope effect, it is possible to distinguish between different reaction pathways. For example, in the hydrogenolysis of 4-isopropylphenol, the cleavage of the C-O bond can proceed through different routes, such as direct hydrogenolysis or a pathway involving hydrogenation of the aromatic ring followed by C-O bond cleavage.
Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for the Hydrogenolysis of this compound vs. 4-Isopropylphenol
| Reaction Pathway | Rate-Determining Step | Expected kH/kD (D12) | Mechanistic Implication |
| Direct C-O Hydrogenolysis | C-O bond cleavage | ~1 | No primary KIE as C-H/C-D bonds are not broken in this step. |
| Ring Hydrogenation then C-O Cleavage | C-H/C-D bond formation on the ring | >1 | A primary KIE would be observed if C-H/C-D bond formation is rate-limiting. |
| Isopropyl Group C-C Cleavage | C-C bond cleavage in the isopropyl group | ~1 | No primary KIE involving the deuterated positions. |
Note: The kH/kD values are illustrative and represent the expected qualitative outcomes based on the principles of kinetic isotope effects. Actual experimental values would be required for quantitative analysis.
By analyzing the products of the hydrogenolysis of this compound, researchers can determine the extent of H-D exchange with the hydrogen source and the catalyst surface. This information is vital for understanding catalyst deactivation mechanisms and for the rational design of more robust and selective catalysts.
Studies on Chemical Reactivity and Selectivity in Organic Synthesis
In organic synthesis, the precise control of reactivity and selectivity is paramount. This compound can be employed to study the mechanisms of various organic reactions, providing insights that can lead to the development of new synthetic methodologies. The presence of deuterium labels can influence the reactivity of the molecule and the selectivity of the reaction, particularly in cases where C-H bond activation is involved in the rate-determining step.
For instance, in electrophilic aromatic substitution reactions, the substitution of hydrogen with deuterium on the aromatic ring can lead to a small secondary kinetic isotope effect, which can provide information about the stability of the intermediate carbocation (the Wheland intermediate or σ-complex).
Furthermore, in reactions involving the isopropyl group, such as oxidation or free-radical substitution, a significant primary kinetic isotope effect would be expected if the C-H bond at the benzylic position is cleaved in the rate-determining step.
Table 2: Illustrative Reactivity and Selectivity Studies Using this compound
| Reaction Type | Investigated Aspect | Expected Observation with this compound | Mechanistic Insight |
| Friedel-Crafts Acylation | Regioselectivity | Deuterium labeling is not expected to significantly alter the regioselectivity. | The electronic effects of the isopropyl and hydroxyl groups are the primary directing factors. |
| Benzylic Oxidation | Reaction Rate | A significant primary KIE (kH/kD > 1) is expected if the benzylic C-H bond is broken in the rate-determining step. | Confirms the involvement of benzylic C-H bond cleavage in the rate-limiting step. |
| O-Alkylation | Reaction Mechanism | A negligible KIE is expected. | The reaction proceeds via the phenolic oxygen, and C-H/C-D bonds are not directly involved. |
Note: The observations in this table are based on established principles of physical organic chemistry and serve as examples of how this compound could be used in mechanistic studies.
The study of such isotope effects allows for a deeper understanding of transition state geometries and the electronic demands of a reaction. This knowledge is instrumental in the design of more efficient and selective synthetic routes to valuable chemical compounds.
Advanced Spectroscopic Characterization and Fundamental Insights into 4 Iso Propylphenol D12
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isotopic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. In the context of isotopically labeled compounds like 4-ISO-PROPYLPHENOL-D12, multi-nuclear NMR approaches provide a comprehensive picture of the molecular framework and the specific sites of isotopic substitution.
Deuterium (B1214612) (²H) NMR spectroscopy is uniquely suited for the direct observation of deuterium nuclei within a molecule. Unlike ¹H NMR, where signals from deuterated positions would be absent, ²H NMR provides signals corresponding to each deuterium atom, confirming the locations of isotopic labeling. For this compound, ²H NMR would show distinct resonances for the deuterium atoms on the aromatic ring, the isopropyl group (both the methine and methyl positions), and the hydroxyl group. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, but the technique offers the advantage of a very low natural abundance of ²H, meaning that any observed signal is definitively from the enriched sites. This site-specific analysis is crucial for confirming the successful and complete deuteration of the molecule.
A combined approach using ¹H, ¹³C, and ²H NMR provides a complete structural assignment and highlights the effects of deuteration.
¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the hydroxyl proton would be absent or significantly diminished, confirming the high level of isotopic enrichment.
¹³C NMR: The ¹³C NMR spectrum remains a powerful tool. While the carbon skeleton is unchanged, the signals for deuterated carbons exhibit characteristic effects. Carbons directly bonded to deuterium often show a triplet-like multiplicity due to C-D coupling and an upfield shift (isotopic shift) compared to their non-deuterated counterparts.
²H NMR: As discussed, this technique directly visualizes the deuterium atoms, confirming the isotopic labeling pattern.
The following table compares the expected NMR data for 4-isopropylphenol (B134273) with its deuterated analogue.
| Nucleus | 4-isopropylphenol (Expected Shifts) | This compound (Expected Observations) |
| ¹H | ~6.7-7.1 ppm (Aromatic), ~4.5-5.5 ppm (OH), ~2.8 ppm (CH), ~1.2 ppm (CH₃) | Signals are absent or show very low intensity. |
| ¹³C | ~154 ppm (C-OH), ~141 ppm (C-CH), ~127 ppm (Ar-CH), ~115 ppm (Ar-CH), ~33 ppm (CH), ~24 ppm (CH₃) chemicalbook.com | Signals are present but may be split into multiplets due to C-D coupling and shifted slightly upfield. |
| ²H | No signal (natural abundance is negligible). | Signals corresponding to the chemical shifts of aromatic, hydroxyl, and isopropyl deuterons are observed, confirming labeling sites. |
Vibrational Spectroscopy (FT-IR, Raman) for Isotopic Shifts and Conformational Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are highly sensitive to changes in atomic mass and bond strength. They are therefore ideal for studying the effects of isotopic substitution.
The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the corresponding bonds (e.g., C-D, O-D). According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.orgedurev.in Consequently, vibrational modes involving deuterium will appear at lower frequencies (wavenumbers) than their hydrogen-containing counterparts. libretexts.org
This isotopic shift is most pronounced for stretching vibrations:
O-D Stretch: The strong, broad O-H stretching band typically found around 3200-3600 cm⁻¹ in the IR spectrum of phenols is expected to shift to approximately 2400-2700 cm⁻¹. acs.org
C-D Aromatic Stretch: Aromatic C-H stretching vibrations, which appear just above 3000 cm⁻¹, will be replaced by C-D stretches in the 2200-2300 cm⁻¹ region.
C-D Aliphatic Stretch: Aliphatic C-H stretching vibrations from the isopropyl group (typically 2850-3000 cm⁻¹) will shift to a lower frequency range of about 2100-2250 cm⁻¹.
These shifts provide a clear spectral signature confirming deuteration and can be used to study intramolecular vibrational redistribution (IVR) and conformational structures. acs.org
| Vibrational Mode | 4-isopropylphenol (Typical Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Isotopic Frequency Ratio (νH/νD) |
| O-H / O-D Stretch | ~3400 | ~2500 | ~1.36 |
| Aromatic C-H / C-D Stretch | ~3050 | ~2270 | ~1.34 |
| Aliphatic C-H / C-D Stretch | ~2960 | ~2210 | ~1.34 |
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Signatures
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure. For isotopically labeled compounds, MS is essential for confirming the degree of labeling and studying fragmentation pathways.
The molecular ion peak for this compound is expected at m/z 148, which is 12 mass units higher than that of the unlabeled compound (m/z 136). nih.govlgcstandards.com The fragmentation pattern of the deuterated compound will also differ significantly. In the mass spectrum of unlabeled 4-isopropylphenol, a common fragmentation is alpha-cleavage, involving the loss of a methyl radical (•CH₃, 15 amu) to form a stable ion at m/z 121. nih.gov For this compound, this pathway would involve the loss of a deuterated methyl radical (•CD₃, 18 amu), resulting in a fragment ion at m/z 130. Analyzing these mass shifts in the fragments provides unequivocal evidence of the location of the isotopic labels.
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion to several decimal places. This precision allows for the determination of an ion's elemental formula and distinguishes between ions with the same nominal mass. For this compound, HRMS is used to confirm the exact isotopic mass, verifying its elemental composition (C₉D₁₂O). The theoretical exact mass of this compound is approximately 148.1641 Da, which is distinctly different from the exact mass of its unlabeled counterpart (136.0888 Da). nih.govnih.gov This level of precision is critical for confirming the identity and isotopic purity of the compound.
| Compound | Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) | Key Fragment (Loss of Methyl) |
| 4-isopropylphenol | C₉H₁₂O | 136 | 136.0888 nih.gov | m/z 121 |
| This compound | C₉D₁₂O | 148 | 148.1641 lgcstandards.comnih.gov | m/z 130 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) is an essential analytical technique for the structural characterization of molecules, providing detailed insights into their fragmentation pathways. nih.govthermofisher.com In the analysis of this compound, MS/MS is employed to dissociate a selected precursor ion and analyze the resulting product ions. This process helps in confirming the molecular structure and understanding the chemical bonds' stability within the isotopically labeled compound. The fragmentation pattern of this compound can be rationally predicted by examining the established fragmentation mechanisms of its non-deuterated analog, 4-isopropylphenol, and other related phenolic compounds. docbrown.infolibretexts.org
The fragmentation of phenols is often initiated by ionization, leading to a molecular ion that undergoes subsequent cleavage. For alkylphenols like 4-isopropylphenol, a primary fragmentation pathway involves the cleavage of the alkyl substituent. libretexts.orglibretexts.org The presence of twelve deuterium atoms in this compound results in a distinct mass shift for the precursor ion and all subsequent fragment ions when compared to the unlabeled compound. This isotopic labeling is a powerful tool for differentiating the compound in complex matrices and for elucidating fragmentation mechanisms. researchgate.net
The most characteristic fragmentation of the 4-isopropylphenol molecular ion involves a benzylic cleavage, leading to the loss of a methyl radical to form a stable, resonance-delocalized cation. nih.gov In the case of this compound (assuming the molecular formula C₉D₁₂O), this corresponds to the loss of a deuterated methyl radical (•CD₃). This pathway is typically favored due to the formation of a highly stable benzylic cation.
Another significant fragmentation route for phenols involves the cleavage of the entire alkyl side chain. For this compound, this would manifest as the loss of a deuterated isopropyl radical (•C₃D₇). Subsequent fragmentation can occur within the deuterated phenol (B47542) ring itself, often characterized by the loss of neutral molecules like carbon monoxide (CO), a common fragmentation pattern for phenolic structures. docbrown.infolibretexts.org
When soft ionization techniques like electrospray ionization (ESI) are used, the precursor ion is often the protonated molecule, [M+H]⁺. For 4-isopropylphenol, MS/MS analysis of the [M+H]⁺ ion at m/z 137 shows a characteristic loss of propene (C₃H₆), resulting in a fragment ion at m/z 95. nih.govmassbank.jp For this compound, the analogous fragmentation of its protonated molecule (m/z 149) would be the neutral loss of deuterated propene (C₃D₆), providing a key diagnostic ion.
The predicted fragmentation pathways for this compound are detailed in the interactive data table below, based on collision-induced dissociation (CID) of the protonated molecular ion.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 149.16 ([C₉D₁₂OH]⁺) | 131.12 ([C₈D₉O]⁺) | •CD₃ (Deuterated Methyl Radical) | Benzylic Cleavage |
| 149.16 ([C₉D₁₂OH]⁺) | 101.10 ([C₆D₅OH₂]⁺) | C₃D₆ (Deuterated Propene) | Side-chain loss via rearrangement |
| 149.16 ([C₉D₁₂OH]⁺) | 98.08 ([C₆D₅O]⁺) | •C₃D₇ + H₂ (Deuterated Isopropyl Radical + H₂) | Side-chain Cleavage |
| 101.10 ([C₆D₅OH₂]⁺) | 73.08 ([C₅D₅H]⁺) | CO (Carbon Monoxide) | Ring Fragmentation |
Environmental Distribution and Transformation Studies Utilizing 4 Iso Propylphenol D12 As a Tracer
Sorption and Desorption Behavior in Aquatic and Terrestrial Environments
The movement and availability of organic compounds in the environment are heavily influenced by their tendency to sorb (adhere) to solid matrices like soil, sediment, and suspended particles. Understanding the sorption and desorption behavior of 4-isopropylphenol (B134273) is critical for predicting its fate in aquatic and terrestrial systems. The use of 4-ISO-PROPYLPHENOL-D12 as a tracer allows for precise measurement of these partitioning dynamics. By introducing a known quantity of the deuterated compound into a system, researchers can track its distribution between the aqueous phase and solid surfaces over time.
Sorption processes are often described using isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of a compound in the solution to the amount adsorbed onto a solid at equilibrium. The Freundlich isotherm is frequently used for heterogeneous surfaces like soils and sediments. The key parameters derived from these models are the partition coefficients, including the soil organic carbon-water partitioning coefficient (Koc), which indicates the compound's tendency to bind to organic matter in soil and sediment. For 4-isopropylphenol, a moderately hydrophobic compound with a log Kow (octanol-water partition coefficient) of approximately 2.9, sorption to organic carbon is a significant fate process. nih.gov
Studies on the non-deuterated analogue, 4-isopropylphenol, provide insight into the behavior that would be traced using its deuterated counterpart. The extent of sorption is influenced by soil and sediment properties such as organic carbon content, clay content, and pH. Desorption studies, which can also be precisely tracked using this compound, reveal the potential for the compound to be remobilized from contaminated solids back into the water column, affecting its long-term persistence and bioavailability.
| Parameter | Value | Soil/Sediment Type | Reference |
| Log Kow | 2.9 | N/A | nih.gov |
| Koc (L/kg) | ~83 (Calculated) | General Soil (based on related phenol) | europa.eu |
| Freundlich Adsorption Constant (Kf) | Varies | Dependent on soil organic matter and clay content | researchgate.neteajournals.org |
| Freundlich Intensity Parameter (1/n) | < 1 (Indicates favorable adsorption) | Typically observed for phenols in soil | researchgate.neteajournals.org |
This table presents data for the non-deuterated 4-isopropylphenol to illustrate the parameters typically investigated in tracer studies.
Atmospheric Fate and Transport Mechanisms of Deuterated Phenols
Phenolic compounds can enter the atmosphere through volatilization from contaminated water or soil and from industrial emissions. Their fate in the atmosphere is primarily governed by chemical transformation and physical removal processes. Using deuterated phenols like this compound as tracers enables scientists to investigate these atmospheric pathways, including long-range transport and degradation kinetics, without ambiguity from other sources.
The most significant atmospheric degradation pathway for phenols is their reaction with photochemically generated hydroxyl (·OH) radicals. ymparisto.fi This reaction initiates the oxidation of the aromatic ring, leading to the formation of various transformation products and eventual mineralization. The rate of this reaction determines the atmospheric half-life of the compound. For some phenolic compounds, the atmospheric half-life due to reaction with ·OH radicals can be as short as a few hours, indicating that they are not likely to persist for long periods in the vapor phase or undergo significant long-range transport. ymparisto.fi 4-isopropylphenol has been identified as a photodegradation product of bisphenol A (BPA) vapor in the atmosphere, highlighting the interconnectedness of atmospheric pollutant chemistry. ymparisto.fi
Tracer studies with this compound can provide precise measurements of reaction rate constants and help identify the unique degradation products formed under various atmospheric conditions.
| Parameter | Estimated Value | Atmospheric Conditions | Reference |
| Primary Degradation Pathway | Reaction with Hydroxyl (·OH) radicals | Troposphere | ymparisto.fi |
| Estimated Atmospheric Half-life | ~4 hours (for related phenol (B47542) vapors) | Based on reaction with ·OH radicals | ymparisto.fi |
| Photodegradation Products | Can form semiquinone derivatives and other oxidized species | From parent compounds like BPA | ymparisto.fi |
This table presents data relevant to the atmospheric fate of the non-deuterated 4-isopropylphenol, which would be the subject of investigation in studies using a deuterated tracer.
Bioaccumulation and Biotransformation in Non-Human Organisms (e.g., aquatic species, microorganisms)
When released into aquatic environments, 4-isopropylphenol has the potential to be taken up by organisms. The extent to which this occurs is known as bioaccumulation. A key metric for this process is the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. chemsafetypro.comwikipedia.org Chemicals with a high BCF are more likely to accumulate in aquatic life, potentially leading to toxic effects and biomagnification up the food chain. fao.org
Once inside an organism, compounds can be metabolized or transformed through biotransformation. This process can either detoxify the substance or, in some cases, create more toxic metabolites. Numerous microorganisms are capable of degrading phenolic compounds, often using them as a source of carbon and energy. researchgate.net For example, the enzyme 4-ethylphenol methylenehydroxylase, found in Pseudomonas putida, has been shown to be active on 4-isopropylphenol, transforming it into corresponding vinyl compounds through a dehydrogenation process. nih.gov
The use of this compound is particularly advantageous in studying these biological processes. It allows researchers to precisely trace the uptake of the compound from the environment into the organism's tissues and to identify and quantify the specific metabolites formed, distinguishing them from endogenous molecules within the organism.
| Parameter | Value/Description | Organism/System | Reference |
| Log Kow | 2.9 | N/A (screening indicator for bioaccumulation) | nih.gov |
| Bioconcentration Factor (BCF) | Expected to be low to moderate; a log Kow >3 often triggers testing | Fish and other aquatic organisms | fao.org |
| Acute Toxicity (EC50) | 0.01 mg/L (5-min Microtox) | Vibrio fischeri (bacterium) | nih.gov |
| Acute Toxicity (EC50) | 10.1 mg/L (48-h exposure) | Ceriodaphnia (invertebrate) | nih.gov |
| Biotransformation Pathway | Dehydrogenation to a quinone methide, followed by hydration or elimination | Catalyzed by 4-ethylphenol methylenehydroxylase from Pseudomonas putida | nih.gov |
| Biotransformation Products | Vinyl compounds | From Pseudomonas putida | nih.gov |
This table presents bioaccumulation and biotransformation data for the non-deuterated 4-isopropylphenol, representing the processes that can be elucidated using an isotopic tracer like this compound.
Emerging Research Frontiers and Future Prospects for 4 Iso Propylphenol D12
The deuterated compound 4-ISO-PROPYLPHENOL-D12 is positioned at the forefront of several emerging scientific research areas. Its unique isotopic composition, where hydrogen atoms are replaced by deuterium (B1214612), offers a powerful tool for researchers across various disciplines. This article explores the future prospects of this compound in advanced computational chemistry, material science, and other niche research applications, while also addressing the broader challenges and opportunities in the synthesis and use of deuterated compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the deuteration process to achieve high isotopic purity in 4-ISO-PROPYLPHENOL-D12 synthesis?
- Methodological Answer : High isotopic purity (≥98 atom% D) is critical for minimizing interference in tracer studies. Deuterated isopropyl groups are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl). Post-synthesis, purity is validated using quantitative ¹H/²H NMR to confirm deuteration at the isopropyl and aromatic positions . For large-scale production, iterative purification via column chromatography with deuterated eluents may enhance isotopic fidelity.
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions (e.g., m/z shifts) enhances selectivity in biological matrices. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-DEPT and ²H NMR, provides structural confirmation of deuteration sites and isotopic distribution .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, general phenol-handling guidelines apply:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.
- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent isotopic exchange or oxidation .
Advanced Research Questions
Q. How does the thermal stability of this compound influence its utility in high-temperature reaction studies?
- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. For example, oxidative degradation to quinone derivatives (observed in analogous phenolic compounds) occurs above 200°C, necessitating inert atmospheres for high-temperature applications. Isotopic substitution may slightly alter activation energies, requiring calibration via Arrhenius plots under controlled conditions .
Q. What strategies resolve contradictions between observed isotopic purity and unexpected reactivity in deuterated analogs like this compound?
- Methodological Answer : Discrepancies often arise from residual protons or isotopic scrambling. Researchers should:
- Perform kinetic isotope effect (KIE) studies to differentiate between deuteration-related vs. mechanistic factors.
- Use multi-technique validation (e.g., FT-IR for functional groups, HRMS for exact mass) to rule out impurities.
- Apply empirical contradiction analysis frameworks (e.g., iterative hypothesis testing) to isolate confounding variables .
Q. How can this compound be leveraged as an internal standard in metabolic flux analysis?
- Methodological Answer : As a stable isotopologue, it serves as a reference in LC-MS/MS for quantifying endogenous phenolic metabolites. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
